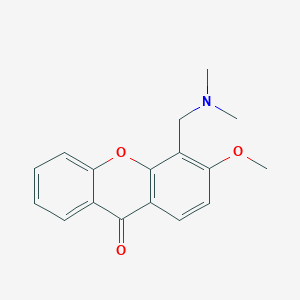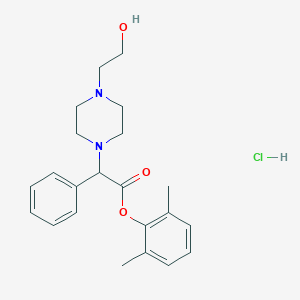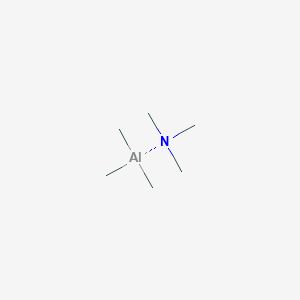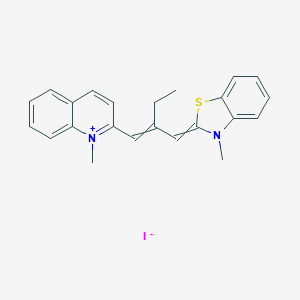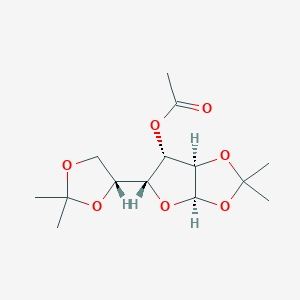
3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose” is a chemical compound with the molecular formula C14H22O7 . It is also known by other names such as “D-Glucose diacetonide” and "Diacetone-D-glucose" .
Molecular Structure Analysis
The molecular weight of “this compound” is 302.32 g/mol . The IUPAC name of the compound is [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate .Physical And Chemical Properties Analysis
The compound has an optical activity of [α]25/D −37°, c = 1 in chloroform . Its melting point is 60-62 °C (lit.) .Scientific Research Applications
Organometallic Complex Formation
3-O-[1,2;5,6-di-O-isopropylidene-alpha-D-glucofuranose] derivatives have been used for the formation of organometallic complexes. These complexes, involving the organometallic M(CO)(3)-fragment (M = Tc, Re), are synthesized through reductive amination and show good stability and solubility in organic and aqueous media. This suggests potential applications in various fields, including medicinal chemistry and materials science (Dumas et al., 2005).
Crystallography Studies
The molecular structure of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose has been investigated, revealing insights into the bond lengths, angles, and overall molecular configuration of this derivative. This research provides valuable information for understanding the properties of such compounds and their potential applications in various scientific domains (Mamat et al., 2012).
Synthesis of Antitumor and Antiviral Agents
Derivatives of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose have been utilized in the synthesis of nucleosides with potential antitumor or/and antiviral properties. These compounds have shown biological activity against rotavirus infection and the growth of tumor cells, indicating their significance in the development of new therapeutic agents (Tsoukala et al., 2007).
Synthesis of Isotopically Labeled Compounds
The synthesis of isotopically labeled compounds like 13C6-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose has been reported, showcasing its potential in scientific research, particularly in studies involving tracking and analysis of metabolic processes (Hao, 2011).
Synthesis of Carbanucleosides
1,2:5,6-di-O-isopropylidene-3-deoxy-3-beta-allyl-alpha-D-glucofuranose, a derivative of 3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose, has been used as a key intermediate in the synthesis of carbanucleosides, which have potential applications in medicinal chemistry (Roy et al., 2006).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of glucose , suggesting that it may interact with enzymes or receptors that process glucose in the body.
Mode of Action
It is known that the 3-oh group can be directly manipulated, and the 5,6-o-isopropylidene protection is selectively cleavable . This suggests that the compound may undergo transformations in the body, potentially leading to various biochemical effects.
Result of Action
It is known that oxidation and reduction of the 3-oh leads to an allofuranose derivative , which suggests that the compound may have a role in redox reactions in the body.
Action Environment
It is known that the compound has a melting point of 60-62 °c , suggesting that it may be stable under physiological conditions.
properties
IUPAC Name |
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDRLZSJSWQPS-RMPHRYRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16713-80-7 |
Source


|
| Record name | α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16713-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016713807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

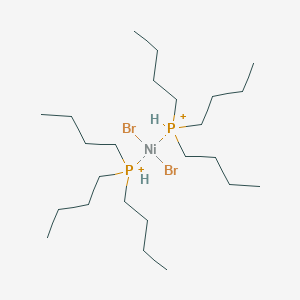
![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
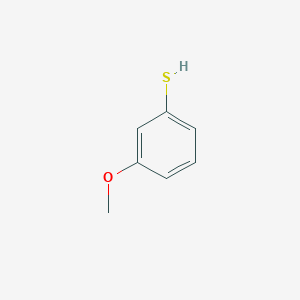
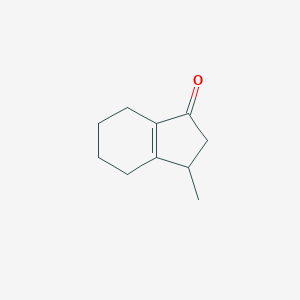
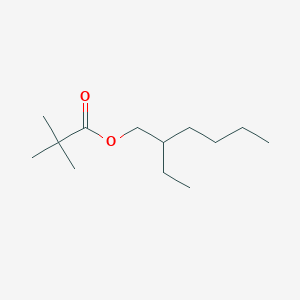
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)
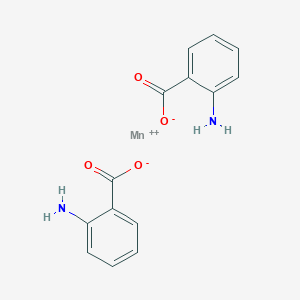
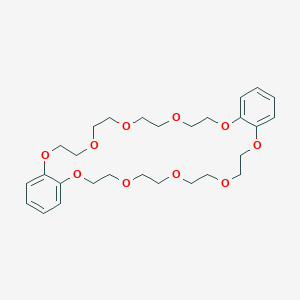
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)

